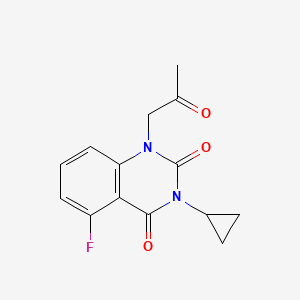

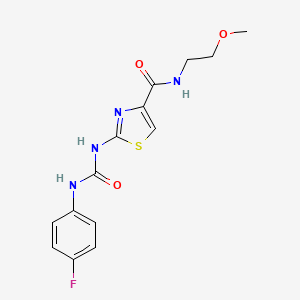

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative of pyrrolidine that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Structural Analysis : Compounds structurally similar to "N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide" have been synthesized and analyzed. For example, Hayun et al. (2012) synthesized a compound involving a reaction with chlorosulfonic acid and ammonia gas, confirming the structure through spectral data (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).

Chemical Reactions and Mechanisms : Králová et al. (2019) studied sulfonamides derived from serine and threonine, exploring the scope and limitations of their rearrangement to form pyrrolidin-3-ones, providing insights into the reaction mechanisms (Králová, Maloň, Pospíšil, & Soural, 2019).

Biological and Pharmacological Activities : Hangan et al. (2016) synthesized a new N-sulfonamide ligand and Cu(II) complexes, studying their structures, spectroscopic properties, and biological activities, including DNA cleavage and cytotoxicity against melanoma cells (Hangan, Turza, Stan, Sevastre, Páll, Cetean, & Oprean, 2016).

Enzyme Inhibition Studies : Tuğrak et al. (2020) investigated the enzyme inhibitory potential of benzenesulfonamides against human carbonic anhydrase and acetylcholinesterase, providing insight into their potential as lead compounds in drug discovery (Tuğrak, Gül, Anıl, & Gülçin, 2020).

Catalysis and Material Applications : You Ran et al. (2018) described the use of rhodium-catalyzed oxidative C–H/C–H cross-coupling for the synthesis of bi(hetero)aryl sulfonamides, which are crucial structures in drug discovery, also indicating potential applications in materials (You Ran, Yang, You, & You, 2018).

Antimicrobial and Antitumor Properties : Aziz‐ur‐Rehman et al. (2013) synthesized new aryl sulfonamide derivatives, evaluating their antibacterial activity. Their findings highlight the significance of structural modifications in altering the inhibitory properties of these compounds (Aziz‐ur‐Rehman, Rasool, Abbasi, Fatima, Nafeesa, Ahmad, & Afzal, 2013).

Photophysical and Photochemical Properties : Öncül et al. (2021) synthesized and characterized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, studying their photophysical and photochemical properties for potential applications in photocatalysis (Öncül, Öztürk, & Pişkin, 2021).

Properties

IUPAC Name |

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S2/c1-21-13-5-2-4-12(9-13)17-10-11(8-14(17)18)16-23(19,20)15-6-3-7-22-15/h2-7,9,11,16H,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZLSPNCLHKLGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/no-structure.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2637609.png)

![4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2637610.png)

![Spiro[3.5]nonan-2-ol](/img/structure/B2637614.png)

![N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide](/img/structure/B2637615.png)

![(Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2637616.png)

![N-(2-chloro-4-methylphenyl)-2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2637618.png)

![N-(4-isopropylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2637624.png)